molecular formula C11H10Cl2O2 B14137111 (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester CAS No. 82475-77-2

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester

Cat. No.: B14137111
CAS No.: 82475-77-2
M. Wt: 245.10 g/mol
InChI Key: HQNJBIBRMKGXHM-GQCTYLIASA-N
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Description

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is an organic compound characterized by the presence of a dichlorophenyl group attached to an acrylic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

82475-77-2

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

ethyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-4+

InChI Key

HQNJBIBRMKGXHM-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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